2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 3-methylbutanoic acid in the presence of a formylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a Janus kinase (JAK) inhibitor, selectively inhibiting JAK3 and to a lesser extent, JAK1. This inhibition affects the signaling pathways involved in immune responses, making it a potential candidate for the treatment of autoimmune disorders.
Comparison with Similar Compounds
2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid can be compared with other similar compounds, such as:
2-[(5-Chlorothiophen-2-yl)formamido]-2-methylpropanoic acid: This compound has a similar structure but differs in the substitution pattern on the butanoic acid moiety.
5-Chloro-2-thienylboronic acid: Another related compound used in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXYFPFWMQJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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